molecular formula C18H27NO10S B561749 4-Aminophenyl 1-Thio-|A-D-cellobioside CAS No. 68636-51-1

4-Aminophenyl 1-Thio-|A-D-cellobioside

Cat. No. B561749
CAS RN: 68636-51-1
M. Wt: 449.471
InChI Key: RIQWCPMDWZXHSW-HALRCSOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminophenyl 1-Thio-β-D-cellobioside is a functional affinity ligand for the separation of exo- (cellobiohydrolasees) and endo- (endoglucanases) acting cellulases . It has a molecular weight of 449.47 and a molecular formula of C18H27NO10S .

Scientific Research Applications

Affinity Ligand for Cellulase Separation

4-Aminophenyl 1-Thio-β-D-cellobioside: is used as a functional affinity ligand for the separation of cellulases, specifically exo-acting cellobiohydrolases and endo-acting endoglucanases . This application is crucial in the study and utilization of cellulases, which are enzymes that break down cellulose into glucose.

Potential Applications in Affinity Chromatography

While not directly related to 4-Aminophenyl 1-Thio-β-D-cellobioside , similar compounds have been used in affinity chromatography for the purification of enzymes such as β-galactosidase . It is possible that 4-Aminophenyl 1-Thio-β-D-cellobioside could be used in a similar manner, although specific studies on this application were not found.

Mechanism of Action

Target of Action

The primary targets of 4-Aminophenyl 1-Thio-β-D-cellobioside are exo-acting cellulases (cellobiohydrolasees) and endo-acting cellulases (endoglucanases) . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate that forms the cell wall of plants.

Mode of Action

4-Aminophenyl 1-Thio-β-D-cellobioside acts as a functional affinity ligand . It interacts with its targets, the exo- and endo-acting cellulases, facilitating their separation.

Biochemical Pathways

The compound is involved in the cellulose degradation pathway by interacting with cellulases . The downstream effects of this interaction include the breakdown of cellulose into simpler sugars, which can be further metabolized by organisms.

Result of Action

The primary result of the action of 4-Aminophenyl 1-Thio-β-D-cellobioside is the separation of exo- and endo-acting cellulases . This separation facilitates the study and understanding of these enzymes, which are crucial for cellulose degradation.

properties

IUPAC Name

(2S,4S,5S)-2-[(3S,4R,6S)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9?,10?,11-,12+,13-,14?,15?,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQWCPMDWZXHSW-HALRCSOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)S[C@H]2C([C@H]([C@@H](C(O2)CO)O[C@H]3C([C@H]([C@@H](C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675601
Record name 4-Aminophenyl 4-O-beta-D-threo-hexopyranosyl-1-thio-beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68636-51-1
Record name 4-Aminophenyl 4-O-beta-D-threo-hexopyranosyl-1-thio-beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminophenyl 1-Thio-|A-D-cellobioside
Reactant of Route 2
4-Aminophenyl 1-Thio-|A-D-cellobioside
Reactant of Route 3
4-Aminophenyl 1-Thio-|A-D-cellobioside
Reactant of Route 4
4-Aminophenyl 1-Thio-|A-D-cellobioside
Reactant of Route 5
4-Aminophenyl 1-Thio-|A-D-cellobioside
Reactant of Route 6
4-Aminophenyl 1-Thio-|A-D-cellobioside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.